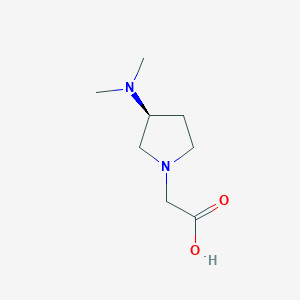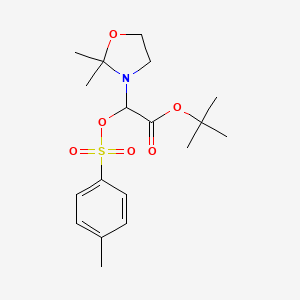
tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate: is a synthetic organic compound that features a tert-butyl ester, an oxazolidine ring, and a tosyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Tosyloxy Group: The oxazolidine intermediate can be treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tosyloxy group.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The oxazolidine ring can be reduced under certain conditions to yield the corresponding amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the corresponding amine.
Hydrolysis: The major product would be the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The oxazolidine ring can act as a protecting group for amines.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in studies involving enzyme mechanisms and protein interactions.
Industry
Material Science:
Catalysis: Used in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate would depend on its specific application. For example, in nucleophilic substitution reactions, the tosyloxy group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the oxazolidine ring is reduced to an amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-hydroxyacetate: Similar structure but with a hydroxy group instead of a tosyloxy group.
tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-chloroacetate: Similar structure but with a chloro group instead of a tosyloxy group.
Uniqueness
The presence of the tosyloxy group in tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate makes it particularly reactive in nucleophilic substitution reactions, which can be advantageous in synthetic applications.
Propiedades
Fórmula molecular |
C18H27NO6S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,2-dimethyl-1,3-oxazolidin-3-yl)-2-(4-methylphenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C18H27NO6S/c1-13-7-9-14(10-8-13)26(21,22)25-15(16(20)24-17(2,3)4)19-11-12-23-18(19,5)6/h7-10,15H,11-12H2,1-6H3 |
Clave InChI |
IYIMMNFJVCBMCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)OC(C)(C)C)N2CCOC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



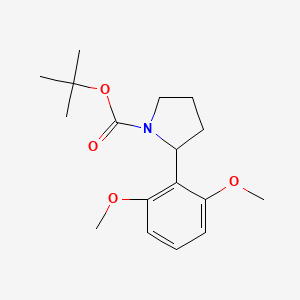


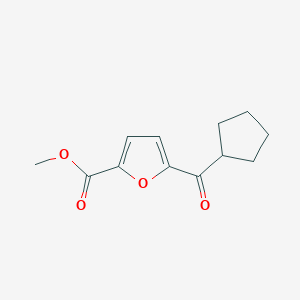


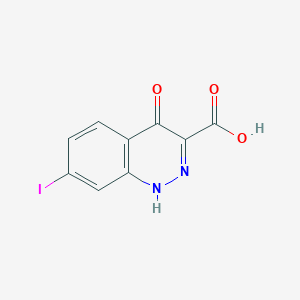
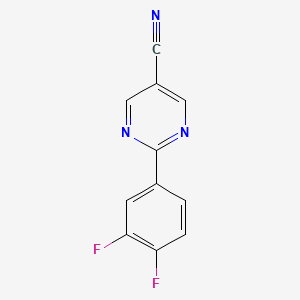
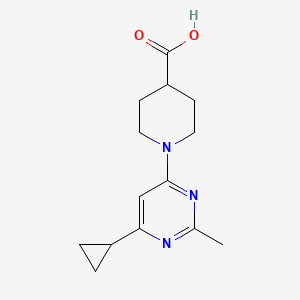
![3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B11792602.png)


